molecular formula C9H16N2O2S B1456975 Tert-butyl 3-thioxopiperazine-1-carboxylate CAS No. 1182359-40-5

Tert-butyl 3-thioxopiperazine-1-carboxylate

Cat. No. B1456975
M. Wt: 216.3 g/mol
InChI Key: NDQGYAYVFMSQSU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-thioxopiperazine-1-carboxylate” is a chemical compound with the molecular formula C9H16N2O2S . It is a solid substance and has a molecular weight of 216.3 . The IUPAC name for this compound is tert-butyl 3-thioxo-1-piperazinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-thioxopiperazine-1-carboxylate” is represented by the formula C9H16N2O2S . The InChI Code for this compound is 1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) .


Physical And Chemical Properties Analysis

“Tert-butyl 3-thioxopiperazine-1-carboxylate” is a solid substance . The storage temperature for this compound is at room temperature, in a sealed and dry environment .

Scientific Research Applications

Chemical Structure and Hydrogen Bonding Insights The research involving tert-butyl 3-thioxopiperazine-1-carboxylate derivatives often focuses on their structural properties and potential applications in synthetic chemistry. For instance, studies on similar compounds, such as the title ester tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, reveal that the six-membered ring adopts a distorted half-chair configuration. This configuration facilitates hydrogen bonding between hydroxyl and carbonyl groups, as well as between amine hydrogens and the oxo group of the piperazine, highlighting the compound's potential in designing structurally complex molecules with specific binding capabilities (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthetic Utility in Drug Development Research on tert-butyl 3-thioxopiperazine-1-carboxylate derivatives also explores their synthesis and utility in developing pharmacologically active compounds. For example, novel cytotoxic derivatives of paclitaxel and docetaxel, incorporating a tert-butyl group, have been synthesized. These derivatives exhibit significant solubility improvements and potent cytotoxicity against melanoma cells, underscoring the compound's relevance in enhancing drug properties and therapeutic efficacy (Ali, Hoemann, Aubé, Mitscher, Georg, Mccall, & Jayasinghe, 1995).

Advances in Organic Synthesis Furthermore, tert-butyl 3-thioxopiperazine-1-carboxylate and its analogs serve as key intermediates in organic synthesis. Their utility in constructing complex molecular architectures is demonstrated through various synthetic routes. For example, metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, including tert-butyl carbazate, as eco-friendly ester sources, represents a significant advancement. This methodology enables the efficient preparation of quinoxaline-3-carbonyl compounds, pivotal in the synthesis of bioactive natural products and synthetic drugs, through a green chemistry approach (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Safety And Hazards

This compound is classified as a warning substance . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name

tert-butyl 3-sulfanylidenepiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQGYAYVFMSQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-thioxopiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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